
(S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Nucleophilic Substitution: The fluorinated benzene undergoes a nucleophilic substitution reaction with a suitable amine, such as 1-aminopropane, under controlled conditions.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced derivatives.
Substitution: Formation of various substituted amines or alcohols.
Scientific Research Applications
(S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-(4-(1-Aminopropyl)-2-chlorophenyl)methanol
- (S)-(4-(1-Aminopropyl)-2-bromophenyl)methanol
- (S)-(4-(1-Aminopropyl)-2-methylphenyl)methanol
Uniqueness
The presence of the fluorine atom in (S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
[4-[(1S)-1-aminopropyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C10H14FNO/c1-2-10(12)7-3-4-8(6-13)9(11)5-7/h3-5,10,13H,2,6,12H2,1H3/t10-/m0/s1 |
InChI Key |
DSBYXVFXQWBPCA-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)CO)F)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.